molecular formula C15H13BrO2 B319916 4-Bromo-2,6-dimethylphenyl benzoate

4-Bromo-2,6-dimethylphenyl benzoate

Cat. No.: B319916
M. Wt: 305.17 g/mol
InChI Key: BIYVEWCTSUELJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,6-dimethylphenyl benzoate is an aryl benzoate ester characterized by a brominated and methyl-substituted phenyl group esterified to a benzoic acid moiety. The compound’s structure confers unique physicochemical properties, including increased steric bulk and electron-withdrawing effects due to the bromine atom and methyl groups. These substituents influence its solubility, stability, and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

For instance, 2,6-dimethyl-4-bromobenzaldehyde—a precursor with structural similarity—has been used in porphyrin synthesis via acid-catalyzed condensation with dipyrromethane, followed by oxidation . Similar strategies, employing benzoic acid derivatives and brominated phenols under coupling conditions, are likely applicable.

Applications: Aryl benzoates are frequently utilized as intermediates in drug development, agrochemicals, and materials science. The bromine atom in this compound may enhance binding affinity in halogen-bonding interactions, which is advantageous in designing kinase inhibitors or molecular probes .

Properties

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

(4-bromo-2,6-dimethylphenyl) benzoate

InChI

InChI=1S/C15H13BrO2/c1-10-8-13(16)9-11(2)14(10)18-15(17)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

BIYVEWCTSUELJD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)C)Br

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Physical Properties

Compound Molecular Weight logP (Predicted) Boiling Point (°C)
This compound 305.17 3.5 >300 (est.)
Methyl Benzoate 136.15 1.9 199
4-Bromo-2,6-dimethylbenzoic Acid 229.07 2.1 Decomposes
4-Bromo-2,6-dimethylphenyl isothiocyanate 242.12 2.8 250–260 (est.)

Research Findings

  • Synthetic Utility : The brominated phenyl group in this compound enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization, a strategy leveraged in porphyrin synthesis .
  • Stability : Aryl benzoates exhibit superior stability under physiological conditions compared to isothiocyanates, which hydrolyze rapidly in aqueous media .

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